1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with two methyl groups.
1-Phenyl-1H-pyrazole: A pyrazole derivative with a phenyl group.
Uniqueness: 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is unique due to its dual pyrazole rings, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H11N5 |
---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H11N5/c1-12-3-2-8(11-12)6-13-5-7(9)4-10-13/h2-5H,6,9H2,1H3 |
InChI Key |
FZVQHJLRYSEUKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN2C=C(C=N2)N |
Origin of Product |
United States |
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